![molecular formula C18H28N6O B7681941 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline has been extensively used in scientific research to study the role of mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline has also been used to study the effects of mitochondrial dysfunction on aging, cancer, and metabolic disorders.
Wirkmechanismus
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline inhibits mitochondrial complex I, which is an essential component of the electron transport chain. This inhibition leads to a decrease in ATP production, increased production of reactive oxygen species, and ultimately, mitochondrial dysfunction. The inhibition of complex I by 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline is irreversible, which makes it a valuable tool for studying the long-term effects of mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline has been shown to induce Parkinson's-like symptoms in both humans and animals, which include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types, which are all associated with mitochondrial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline in lab experiments is its ability to selectively target mitochondrial complex I, which allows researchers to study the specific effects of mitochondrial dysfunction on various diseases. However, 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline also has several limitations, including its irreversible inhibition of complex I, which makes it difficult to study the short-term effects of mitochondrial dysfunction. Additionally, 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline is highly toxic and can induce Parkinson's-like symptoms in humans, which makes it unsuitable for clinical use.
Zukünftige Richtungen
There are several future directions for 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline research, including the development of new compounds that selectively target mitochondrial complex I without inducing Parkinson's-like symptoms. Additionally, researchers are exploring the use of 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline in combination with other drugs to treat various diseases, including cancer and metabolic disorders. Finally, there is a need for further research to understand the mechanisms underlying the selective degeneration of dopaminergic neurons in Parkinson's disease, which could lead to the development of new therapies for this devastating disease.
Conclusion:
In conclusion, 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline is a valuable tool for studying the role of mitochondrial dysfunction in various diseases. Its selective inhibition of mitochondrial complex I has allowed researchers to study the specific effects of mitochondrial dysfunction on disease pathogenesis. However, 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline also has several limitations, including its toxicity and irreversible inhibition of complex I. Despite these limitations, 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline remains an important compound in scientific research, and its future applications are promising.
Synthesemethoden
The synthesis of 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline involves several steps, including the reaction of 4-bromoaniline with morpholine to form 4-bromo-N-morpholin-4-ylaniline, followed by the reaction with 1-propyl-1H-tetrazole-5-thiol to form 4-bromo-N-morpholin-4-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline. The final step involves the reduction of the bromo group to form 4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c1-4-9-24-18(19-20-21-24)14-23(15(2)3)17-7-5-16(6-8-17)22-10-12-25-13-11-22/h5-8,15H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMCPQKYJOLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C2=CC=C(C=C2)N3CCOCC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.